molecular formula C12H17NO3 B8659272 2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide CAS No. 62373-70-0

2,2-Dimethoxy-N-[(4-methylphenyl)methyl]acetamide

Cat. No. B8659272
Key on ui cas rn: 62373-70-0
M. Wt: 223.27 g/mol
InChI Key: RKUNDVUUJKQIHB-UHFFFAOYSA-N
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Patent
US08178668B2

Procedure details

A mixture of methyl dimethoxyacetate (1.35 g, 9.96 mmol) and 4-methylbenzylamine (1.21 g, 9.98 mmol) in a sealable tube was heated in a microwave reactor to 140° C. for 50 min. The reaction mixture was diluted with EtOAc (≈60 mL), washed with diluted aq. HCl, water, sat. NaHCO3 solution, and brine, and dried over MgSO4. The EtOAc extract was filtered, concentrated, and dried in vacuo overnight to give the title compound as pale yellow oil. It was used for the next step without further purification. 1H NMR (400 MHz, CDCl3): δ=7.20-7.13 (AA′BB′, 4H), 6.82 (brs, 1H), 4.75 (s, 1H), 4.44 (d, J=5.6 Hz, 2H), 3.40 (s, 6H), 2.34 (s, 3H). MS(ES+): m/z=246.10 (43) [MNa+], 224.11 (91) [MH+], 192.14 (8) [MH+-MeOH], 160.06 (80) [MH+-2 MeOH]. HPLC: tR=2.84 min (polar—5 min, ZQ3).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4](OC)=[O:5].[CH3:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1>CCOC(C)=O>[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4]([NH:16][CH2:15][C:14]1[CH:17]=[CH:18][C:11]([CH3:10])=[CH:12][CH:13]=1)=[O:5]

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
COC(C(=O)OC)OC
Name
Quantity
1.21 g
Type
reactant
Smiles
CC1=CC=C(CN)C=C1
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with diluted aq. HCl, water, sat. NaHCO3 solution, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
EXTRACTION
Type
EXTRACTION
Details
The EtOAc extract
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC(C(=O)NCC1=CC=C(C=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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